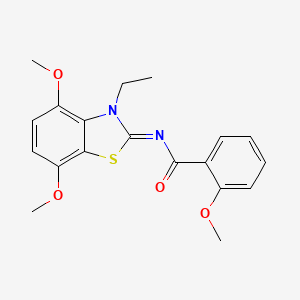

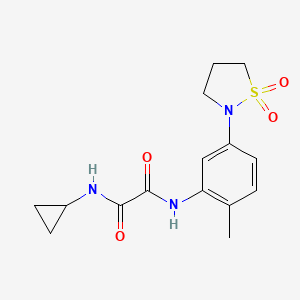

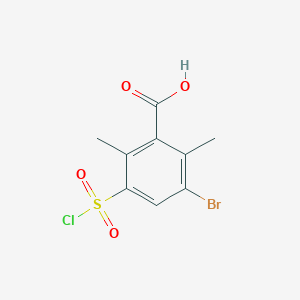

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" is a chemically synthesized molecule that may have potential pharmacological or biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzothiazole derivatives and their synthesis, structure, and activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method could potentially be adapted for the synthesis of "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" by choosing suitable starting materials and reaction conditions that introduce the ethyl and methoxy groups at the desired positions on the benzothiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For the compound of interest, similar analytical methods would be employed to ascertain the structure. The presence of substituents like ethyl and methoxy groups would influence the chemical shifts observed in NMR spectra and the fragmentation patterns in mass spectrometry.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, the annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one catalyzed by [Cp*RhIII] leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . The reactivity of "N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide" would depend on the functional groups present and could be explored in similar catalytic transformations to yield novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the introduction of methoxy groups can affect the solubility and electronic properties of the molecule. The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined to belong to the tetragonal system, which provides insights into the potential crystalline nature of the compound . Theoretical calculations such as DFT and molecular docking studies can also predict the electronic properties and potential biological activities of these molecules .

Applications De Recherche Scientifique

Quantum Chemical Studies

- Quantum Chemical Analysis of Benzoic Acids: Studies have been conducted on the dissociation of substituted benzoic acids, including those with methoxy groups similar to the compound . These studies include the dimerization of benzoic acid and its derivatives, providing insights into chemical shift data correlated with rotational isomerism exhibited by these compounds (Sainsbury, 1975).

Synthesis and Properties of Benzamide Derivatives

- Synthesis and Properties of Benzamide Derivatives: Research into benzamide derivatives, including those with dimethoxy substitutions, has been extensive. These studies focus on the synthesis process and the properties of various benzamide compounds (Högberg et al., 1990), (Jackson et al., 2000), (Prabukanthan et al., 2020).

Biological and Pharmacological Studies

Antimicrobial Screening of Benzamide Derivatives

Some benzamide derivatives have been explored for their potential antimicrobial properties, with studies focusing on their efficacy against various bacterial and fungal strains (Desai et al., 2013).

Sigma Receptor Binding Studies

Benzamide compounds have been investigated for their binding affinity to sigma receptors, which could have implications in understanding various neurological and psychiatric conditions (Xu et al., 2005).

Crystal Structure and Optical Studies

- Crystal Growth and Structure Analysis: Research into the crystal structure and optical properties of related heterocyclic compounds, like those incorporating benzothiazol, provides insights into their thermal stability and potential applications in material science (Prabukanthan et al., 2020).

Synthesis Methods

- Novel Synthesis Techniques: Studies have also focused on developing new synthesis methods for benzamide and related compounds, exploring different chemical reactions and conditions to optimize the synthesis process (Jing, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)10-11-15(25-4)17(16)26-19(21)20-18(22)12-8-6-7-9-13(12)23-2/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZVNYIMEWDLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)

![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)

![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)